
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine (3-BTFECP) is a synthetic compound that is used in a variety of scientific research applications. It is an important reagent in organic synthesis, and has been used in a range of biochemical and physiological studies.
Aplicaciones Científicas De Investigación
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine has been used in a wide range of scientific research applications. It has been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a starting material in the synthesis of biologically active compounds. In addition, it has been used in the synthesis of new materials, such as conducting polymers, and as a catalyst in the synthesis of peptides.
Mecanismo De Acción
The mechanism of action of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is not well understood. However, it is believed that the compound acts as a nucleophile, attacking the electrophilic center of organic molecules and forming covalent bonds with them. This reaction is believed to be responsible for its use as a reagent in organic synthesis, as well as its ability to form coordination complexes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine are not well understood. However, it has been shown to have antimicrobial activity, and has been used in the synthesis of biologically active compounds. In addition, it has been shown to be an effective inhibitor of the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is its versatility, as it can be used in a wide range of scientific research applications. It is also relatively easy to synthesize, and is stable in aqueous solutions. However, it is important to note that 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine is toxic and should be handled with care.
Direcciones Futuras
The potential future directions for the use of 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research into its use as a catalyst in the synthesis of peptides and other compounds could lead to new and improved methods for synthesizing these compounds. Finally, further research into its use as a ligand in coordination chemistry could lead to the development of new materials with novel properties.
Métodos De Síntesis
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine can be synthesized by reacting 2-chloropyridine with bromo-1,1,2-trifluoroethanol in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the bromine atom in the bromo-1,1,2-trifluoroethanol is replaced by the chlorine atom in the 2-chloropyridine. The reaction is typically carried out in an aqueous solution, and yields 3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine as the major product.
Propiedades
IUPAC Name |
3-(2-bromo-1,1,2-trifluoroethoxy)-2-chloropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-6(10)7(11,12)14-4-2-1-3-13-5(4)9/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTOUMXMYFMMOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)OC(C(F)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromo-1,1,2-trifluoroethoxy)-2-chloropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

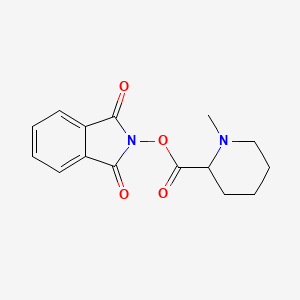
![N'-[(adamantan-2-yl)methyl]-4-(pyrimidin-2-yl)piperazine-1-carboximidamide hydrobromide](/img/structure/B6605604.png)
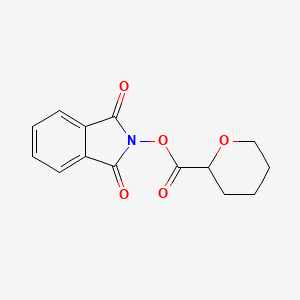
![1-azabicyclo[3.3.1]nonan-3-amine dihydrochloride, Mixture of diastereomers](/img/structure/B6605619.png)
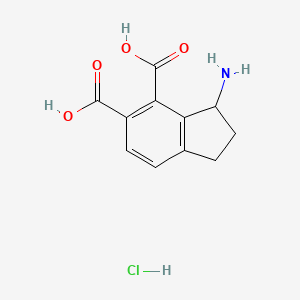
![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
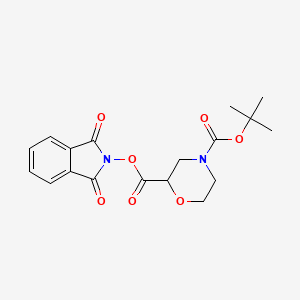
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)

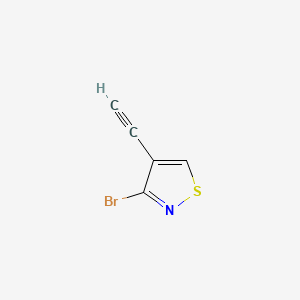
![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)